
Marbofloxacin Impurity B
Übersicht
Beschreibung
Marbofloxacin Impurity B (CAS: 115551-41-2) is a structurally defined impurity associated with the veterinary fluoroquinolone antibiotic marbofloxacin. Its chemical name is 9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[3,2,1-ij][4,1,2]benzoxadiazine-6-carboxylic Acid (molecular formula: C₁₂H₈F₂N₂O₄; molecular weight: 282.21) . This impurity is classified as a process-related or degradation product during marbofloxacin synthesis and is monitored under strict regulatory guidelines to ensure drug safety and efficacy .
Regulatory agencies, including the EMA, mandate rigorous quality control to limit impurity levels in pharmaceutical formulations. Daicel Pharma provides certified reference standards for this compound, characterized using advanced techniques like ¹H NMR, ¹³C NMR, IR, and HPLC .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 10-Despiperazino-10-Fluor-Marbofloxacin beinhaltet typischerweise die Fluorierung von Marbofloxacin, gefolgt von der Entfernung des Piperazinrings. Die Reaktionsbedingungen umfassen häufig die Verwendung von Fluorierungsmitteln wie Diethylaminoschwefeltrifluorid (DAST) oder Selectfluor. Die Reaktion wird unter kontrollierten Temperaturen und in einer inerten Atmosphäre durchgeführt, um unerwünschte Nebenreaktionen zu vermeiden .
Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von 10-Despiperazino-10-Fluor-Marbofloxacin großtechnische Fluorierungsprozesse. Der Einsatz von Durchflussreaktoren und fortschrittlichen Reinigungstechniken gewährleistet eine hohe Ausbeute und Reinheit des Endprodukts. Der Prozess umfasst auch strenge Qualitätskontrollen, um pharmazeutische Standards zu erfüllen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 10-Despiperazino-10-Fluor-Marbofloxacin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.
Substitution: Die Fluoratome in der Verbindung können durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Nukleophile wie Amine oder Thiole in polaren aprotischen Lösungsmitteln.
Hauptprodukte, die gebildet werden:
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von substituierten Derivaten mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
Chemical Applications
Synthesis Intermediate
- Marbofloxacin Impurity B serves as an important intermediate in the synthesis of other fluoroquinolone derivatives. Its chemical structure allows for modifications that can lead to the development of new antibacterial agents with enhanced efficacy or reduced side effects.
Analytical Chemistry
- The compound is utilized in high-performance liquid chromatography (HPLC) methods for the analysis of marbofloxacin and its derivatives. This application is crucial for quality control in pharmaceutical formulations and for ensuring the purity of synthesized compounds .
Biological Applications
Antibacterial Properties
- Research indicates that this compound may possess antibacterial properties similar to its parent compound, marbofloxacin. It is being studied for its interactions with bacterial enzymes, particularly DNA gyrase, which is essential for bacterial DNA replication .
Microbiological Studies
- The compound is frequently employed in microbiological susceptibility testing to evaluate the effectiveness of marbofloxacin against various bacterial strains. Its role in assessing antimicrobial resistance is critical, especially given the rising concerns over antibiotic resistance globally .
Medical Applications
Veterinary Medicine
Research on Resistance Mechanisms
- The compound's mechanism of action—impairing DNA gyrase—provides insights into bacterial resistance mechanisms. Understanding how impurities like this compound interact with bacterial DNA can inform future drug development strategies aimed at overcoming resistance .
Wirkmechanismus
The mechanism of action of 10-Despiperazino-10-fluoro Marbofloxacin involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The fluorine atom enhances the binding affinity of the compound to the target enzymes, increasing its antibacterial potency .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Chemical Properties
Marbofloxacin Impurity B is compared below with other marbofloxacin impurities (A, C, D, E, and F) and structurally related fluoroquinolones:
Key Observations :
- Impurity B differs from the parent drug in lacking the piperazinyl group, which is critical for marbofloxacin’s antimicrobial activity .
- Compared to Impurity A , Impurity B has an additional methyl group in the dihydro ring, altering its polarity and retention time in chromatographic analyses .
- Impurity F (N-oxide derivative) exhibits higher molecular weight and altered solubility due to oxidation .
Analytical Detection and Differentiation
Marbofloxacin and its impurities are distinguished using chromatographic methods:
- LC-MS/MS : Pure marbofloxacin elutes at ~2.4 minutes. Impurities like B exhibit distinct retention times and mass-to-charge (m/z) ratios due to structural variations .
- UHPLC : Gradient elution (e.g., 0.1% TFA in water/MeOH) effectively separates impurities. For example, Impurity B’s hydrophobicity may result in later elution compared to Impurity A .
Toxicity and Regulatory Considerations
- Impurity B may exhibit toxicity comparable to the parent drug if present above permissible limits. Enhanced toxicity is possible due to reactive functional groups (e.g., carboxylic acid) .
- Regulatory thresholds for impurities are guided by ICH Q3A/B, with typical limits ≤0.15% for unidentified impurities and ≤0.10% for known toxic impurities .
Pharmacological Impact
- Impurities are pharmacologically inert but may compromise drug stability.
Comparison with Fluoroquinolone Drug Impurities
While marbofloxacin impurities are structurally unique, parallels exist with other fluoroquinolones:
- Ciprofloxacin Impurities : Oxidative derivatives (e.g., N-oxide) are common, similar to Marbofloxacin Impurity F .
- Enrofloxacin Impurities : Include desethylene-enrofloxacin, which retains partial antimicrobial activity, unlike marbofloxacin impurities .
Data Tables
Table 1: Analytical Methods for Marbofloxacin Impurities
Biologische Aktivität
Marbofloxacin Impurity B, also known as 10-Despiperazino-10-fluoro Marbofloxacin, is a significant impurity derived from the synthesis of the fluoroquinolone antibiotic Marbofloxacin. This compound has garnered attention due to its biological activity, particularly its antibacterial properties. Below is a detailed examination of its biological activity, mechanisms of action, comparative efficacy, and relevant research findings.
Chemical Structure and Properties
This compound possesses a chemical structure that includes a 10-fluoro group and a pyrido[3,2,1-ij][4,1,2]benzoxadiazine core. Its Chemical Abstracts Service (CAS) number is 115551-41-2. As an impurity in Marbofloxacin production, it is crucial for pharmaceutical quality control due to its potential impact on the efficacy and safety of the final product.
The primary biological activity of this compound is linked to its antibacterial properties . It operates through the following mechanisms:
- Inhibition of DNA Gyrase and Topoisomerase IV : Like its parent compound Marbofloxacin, this impurity inhibits bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription. This inhibition leads to bactericidal effects by preventing bacterial growth and division .
Biological Activity
This compound exhibits significant bactericidal activity against a broad spectrum of bacteria:
- Gram-Negative Bacteria : It shows high efficacy against various aerobic Gram-negative bacteria.
- Gram-Positive Bacteria : Some activity has also been noted against Gram-positive strains .
Comparative Efficacy with Other Fluoroquinolones
To understand the unique characteristics of this compound, it is useful to compare it with other fluoroquinolones:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Marbofloxacin | 10-Fluoroquinolone structure | Broad-spectrum antibacterial activity |
Ciprofloxacin | 1-Cyclopropyl-6-fluoroquinolone | High potency against Gram-negative bacteria |
Norfloxacin | 6-Fluoroquinolone with piperazine ring | Effective against both Gram-negative and Gram-positive bacteria |
Ofloxacin | 7-Piperazinyl-6-fluoroquinolone | Enhanced absorption and bioavailability |
This compound's unique structural features influence its biological activity and synthesis pathways compared to these other fluoroquinolones.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
Q & A
Basic Research Questions
Q. How can Marbofloxacin Impurity B be reliably identified and quantified using chromatographic methods?
- Methodological Answer : Utilize reverse-phase HPLC with UV detection, referencing the relative retention time (RRT) of Impurity B compared to Marbofloxacin. System suitability tests should confirm resolution (R > 2.0) between peaks. For quantification, prepare calibration curves using certified reference standards (e.g., C12H8F2N2O4, CAS 115551-41-2) and validate linearity (R² ≥ 0.995) across expected concentration ranges .
Q. What are the structural characteristics of this compound, and how do they differ from the parent compound?
- Methodological Answer : Impurity B (C12H8F2N2O4, MW 282.21) differs from Marbofloxacin (C17H19FN4O4, MW 362.36) by the absence of a piperazinyl group and the presence of a pyrido-benzoxadiazine moiety. Structural elucidation via NMR (1H, 13C) and high-resolution mass spectrometry (HRMS) can confirm the molecular formula and fragmentation patterns .
Q. What experimental protocols are recommended for assessing the stability of this compound in pharmaceutical formulations?
- Methodological Answer : Conduct forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions. Monitor degradation kinetics via HPLC and calculate impurity levels against validated acceptance criteria (e.g., ≤0.2% for unknown impurities). Use system suitability standards to ensure method robustness during stability-indicating assays .
Advanced Research Questions
Q. How can researchers resolve contradictory data on Impurity B’s pharmacokinetic impact observed in cross-species studies?
- Methodological Answer : Perform allometric scaling to extrapolate pharmacokinetic parameters (e.g., AUC, Cmax) between species (e.g., dogs, cats). Use nonlinear mixed-effects modeling (NONMEM) to account for interspecies variability in clearance and volume of distribution. Reference bioequivalence studies in dogs (AUC 0–24h: 90% CI within 80–125%) and cats to contextualize interspecies differences .
Q. What advanced analytical strategies can improve the detection of trace levels of Impurity B in complex matrices?
- Methodological Answer : Employ hyphenated techniques such as LC-MS/MS with multiple reaction monitoring (MRM) for enhanced sensitivity (LOQ ≤ 0.05 µg/mL). Optimize ionization parameters (e.g., ESI+ mode, capillary voltage 3.5 kV) and validate matrix effects using spike-and-recovery experiments in plasma or tissue homogenates .
Q. How do synthesis pathways influence the formation of Impurity B, and what process parameters minimize its generation?
- Methodological Answer : Impurity B arises during quinolone core synthesis via incomplete cyclization. Use design of experiments (DoE) to optimize reaction temperature (70–90°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading. Monitor intermediate purity via in-process controls (IPC) and adjust residence time to suppress byproduct formation .
Q. What toxicological implications are associated with Impurity B, and how can they be assessed preclinically?
- Methodological Answer : Conduct Ames tests for mutagenicity and in vitro cytotoxicity assays (e.g., HepG2 cells, IC50 determination). Compare toxicity thresholds to ICH Q3A/B guidelines (e.g., ≤1.0 mg/day for genotoxic impurities). Cross-reference Safety Data Sheets (SDS) and regulatory warnings for fluoroquinolone-class impurities .
Q. How can researchers validate chromatographic methods for Impurity B in accordance with ICH guidelines?
- Methodological Answer : Validate specificity, accuracy (recovery 98–102%), precision (RSD ≤ 2.0%), linearity, and robustness per ICH Q2(R1). Include system suitability parameters (e.g., tailing factor ≤ 2.0) and cross-validate results with orthogonal methods like capillary electrophoresis (CE) or NMR for critical quality attributes .
Eigenschaften
IUPAC Name |
6,7-difluoro-2-methyl-10-oxo-4-oxa-1,2-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2O4/c1-15-4-20-11-8(14)7(13)2-5-9(11)16(15)3-6(10(5)17)12(18)19/h2-3H,4H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFVEYBFZJOXFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.